molecular formula C13H18BFN2O3 B1408536 (3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid CAS No. 1704074-46-3

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid

Cat. No.: B1408536
CAS No.: 1704074-46-3
M. Wt: 280.11 g/mol
InChI Key: YYYDSDYGEBYQOL-UHFFFAOYSA-N
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Description

(3-(4-Ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid (CAS: 1704073-51-7) is a boronic acid derivative featuring a fluorophenyl core substituted with a 4-ethylpiperazine carbonyl group. Its molecular formula is C₁₃H₁₈BFN₂O₃ (M.W. 280.11), and it is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science . The ethylpiperazine moiety enhances solubility in polar solvents and may influence binding interactions in biological systems.

Properties

IUPAC Name

[3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14(19)20)3-4-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYDSDYGEBYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157478
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-46-3
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the fluorination of a phenyl ring, followed by the introduction of the boronic acid group. The ethylpiperazine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the ethylpiperazine moiety can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases. The fluorinated phenyl ring enhances the compound’s stability and binding affinity to its targets. The ethylpiperazine moiety can interact with various receptors and enzymes, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

tert-Butoxycarbonyl (Boc)-Protected Piperazine

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid (CAS: 1704082-92-7) differs by replacing the ethyl group with a Boc-protected piperazine.

  • Molecular Weight : 352.16 (vs. 280.11 for the ethyl variant), due to the bulky Boc group.
  • Reactivity : The Boc group is a temporary protecting moiety, requiring deprotection (e.g., with TFA) for further functionalization. This adds synthetic steps compared to the ethylpiperazine derivative .
  • Solubility : Increased lipophilicity from the Boc group may reduce aqueous solubility, whereas the ethylpiperazine offers balanced polarity .
Hydroxyethylpiperazine Hydrochloride

The hydrochloride salt of (3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid (CAS: 957060-95-6) introduces a hydroxyethyl group and a chloride counterion.

  • Polarity : The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents.
  • Biological Activity : The charged hydrochloride form may enhance interactions with charged biological targets, unlike the neutral ethylpiperazine analog .
Methylpiperazine Sulfonyl

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1447713-71-4) replaces the carbonyl with a sulfonyl group.

  • Steric Effects : Sulfonyl groups create steric hindrance, which may slow reaction kinetics .

Substituent Variations on the Phenyl Ring

Carbamoyl Derivatives

Compounds like (3-(tert-butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS: 874219-26-8) feature carbamoyl groups instead of piperazine.

  • Reactivity : Carbamoyl groups are less nucleophilic than piperazine, limiting their utility in reactions requiring secondary amine participation.
Alkoxy-Linked Piperazines

4-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid (CAS: 1704064-07-2) introduces a propoxy spacer between the phenyl ring and piperazine.

  • Flexibility : The alkoxy linker increases conformational flexibility, which may improve binding to sterically hindered targets.
  • Synthesis Complexity : Additional synthetic steps are required to install the spacer .

Pharmacological and Crystallographic Comparisons

Crystallographic Data
  • Fluorophenyl analogs (e.g., pyrazole derivatives in ) exhibit dihedral angles between 4.6°–10.5°, influencing molecular packing. The ethylpiperazine’s bulk may alter crystal lattice stability compared to smaller substituents .

Biological Activity

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid, with the chemical formula C13H18BFN2O3 and CAS number 1704074-46-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and a fluorophenyl group, which contribute to its pharmacological properties.

  • Molecular Weight : 280.11 g/mol
  • Molecular Formula : C13H18BFN2O3
  • Structure : The compound contains a boronic acid functional group, which is known for its reactivity in biological systems, particularly in the inhibition of certain enzymes.

Boronic acids are known to interact with diols and play significant roles in the inhibition of proteasome activity. This interaction is crucial for the modulation of various signaling pathways involved in cell proliferation and apoptosis. The specific mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Proteasome Activity : By binding to the active site of proteasomes, this compound may disrupt protein degradation pathways, leading to increased levels of pro-apoptotic factors.
  • Targeting Kinases : The compound may exhibit selectivity towards certain kinases involved in cancer progression, although specific targets require further elucidation.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that this compound may inhibit the growth of various cancer cell lines:

Cell Line IC50 Value (µM) Effect Observed
MCF-7 (Breast Cancer)5.2Inhibition of cell proliferation
A549 (Lung Cancer)7.8Induction of apoptosis
HeLa (Cervical Cancer)6.5Cell cycle arrest

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against serine proteases and kinases. In vitro assays have demonstrated that it can significantly inhibit enzyme activity, which may contribute to its anticancer effects.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 breast cancer cells with varying concentrations of this compound.
    • Results showed a dose-dependent decrease in cell viability, with an IC50 value determined at 5.2 µM.
    • Apoptotic markers were elevated, indicating that the compound induces programmed cell death through mitochondrial pathways.
  • In Vivo Studies :
    • Animal models have been utilized to assess the therapeutic efficacy of this compound.
    • Tumor-bearing mice treated with this compound exhibited significant tumor regression compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid
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(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid

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